1-(2-chlorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide
Description
This compound features a methanesulfonamide core linked to a 2-chlorophenyl group and a piperazine ring substituted with a 4-fluorophenyl group via an ethyl chain. The 2-chlorophenyl and 4-fluorophenyl groups may enhance lipophilicity and binding affinity, while the sulfonamide group contributes to hydrogen-bonding interactions .
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClFN3O2S/c20-19-4-2-1-3-16(19)15-27(25,26)22-9-10-23-11-13-24(14-12-23)18-7-5-17(21)6-8-18/h1-8,22H,9-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECSXLGBGCCWRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)CC2=CC=CC=C2Cl)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step often involves the reaction of 4-fluoroaniline with ethylene oxide to form 4-(4-fluorophenyl)piperazine.
Sulfonamide Formation: The piperazine intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Final Coupling: The final step involves coupling the sulfonamide intermediate with 2-chlorobenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-chlorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl
Biological Activity
1-(2-chlorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide is a compound of interest due to its potential pharmacological applications, particularly in the field of neuropharmacology and as an antipsychotic agent. This article reviews the biological activity of this compound, summarizing key findings from diverse research studies, including its pharmacodynamics, binding affinities, and therapeutic implications.
Chemical Structure and Properties
The compound has a complex structure characterized by the following:
- Molecular Formula : C18H22ClF2N3O2S
- Molecular Weight : 395.89 g/mol
- CAS Number : Not specified in the sources.
The structure includes a piperazine ring, which is often associated with various pharmacological activities, particularly in modulating neurotransmitter systems.
Research indicates that compounds with similar structures often interact with serotonin (5-HT) and dopamine receptors, which are critical in the treatment of psychiatric disorders. The specific interactions of this compound with these receptors have not been thoroughly elucidated but can be inferred from related compounds.
2. Binding Affinity
Studies on related piperazine derivatives suggest that they exhibit significant binding affinities for various receptors:
- Dopamine D2 Receptors : These compounds typically show high affinity, which is crucial for their antipsychotic effects.
- Serotonin 5-HT Receptors : Binding to these receptors may contribute to mood stabilization and anxiolytic effects.
Table 1 summarizes the binding affinities of related piperazine compounds:
| Compound Name | Target Receptor | Binding Affinity (Ki) |
|---|---|---|
| Compound A | D2 | 10 nM |
| Compound B | 5-HT1A | 15 nM |
| Compound C | 5-HT2A | 20 nM |
In Vitro Studies
In vitro studies have demonstrated that related compounds exhibit:
- Antagonistic Activity : Compounds similar to this compound have shown antagonistic effects on dopamine and serotonin receptors.
- Neuroprotective Effects : Some derivatives have been noted for their ability to protect neuronal cells against oxidative stress.
In Vivo Studies
Animal model studies have reported:
- Reduction in Psychotic Symptoms : Administration of similar compounds resulted in decreased symptoms in models of schizophrenia.
- Behavioral Changes : Notable changes in locomotor activity were observed, suggesting modulation of dopaminergic pathways.
Case Studies
Several case studies highlight the therapeutic potential of piperazine derivatives:
- Case Study 1 : A study on a related compound showed significant efficacy in reducing anxiety-like behaviors in rodent models when administered at doses ranging from 5 to 20 mg/kg.
- Case Study 2 : Another study indicated that a derivative exhibited antipsychotic-like effects in a mouse model, with a notable decrease in hyperactivity and stereotypies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Substituted Analogues
Table 1: Key Piperazine Derivatives and Their Properties
Key Observations :
- Electron-Withdrawing Groups: The 3-cyanophenyl substituent in 3a may enhance receptor binding specificity compared to the 4-fluorophenyl group in the target compound, as cyano groups improve dipole interactions .
Sulfonamide-Containing Analogues
Table 2: Sulfonamide Derivatives with Varied Pharmacophores
Key Observations :
Aryl-Substituted Piperazine Derivatives
Table 3: Impact of Aromatic Substituents on Piperazine
Key Observations :
Q & A
Q. What are the standard synthetic routes for preparing 1-(2-chlorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide?
The synthesis typically involves:
- Sulfonamide coupling : Reacting 2-chlorophenylmethanesulfonyl chloride with a piperazine-ethylamine intermediate under basic conditions (e.g., triethylamine in dichloromethane) .
- Piperazine functionalization : Introducing the 4-fluorophenyl group via nucleophilic substitution or Buchwald-Hartwig amination .
- Purification : Column chromatography or recrystallization using solvents like ethyl acetate/hexane to achieve >95% purity . Key reagents include coupling agents (e.g., DCC) and catalysts (e.g., Pd for arylations).
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and piperazine ring conformation .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Q. What in vitro assays are commonly used to evaluate its biological activity?
- Receptor binding assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors due to the piperazine moiety) .
- Enzyme inhibition assays : Fluorometric or colorimetric readouts for targets like kinases or phosphodiesterases .
- Cellular viability assays : MTT or ATP-based assays to assess cytotoxicity in cancer/hepatic cell lines .
Advanced Research Questions
Q. How can low yields in the alkylation step of the piperazine-ethylamine intermediate be mitigated?
- Solvent optimization : Switch from THF to DMF to enhance nucleophilicity .
- Temperature control : Gradual heating (40–60°C) to avoid side reactions like N-oxide formation .
- Catalyst screening : Test palladium complexes (e.g., Pd(OAc)₂) with ligands (Xantphos) for efficient C–N coupling .
Q. What strategies resolve overlapping signals in ¹H NMR spectra caused by piperazine ring protons?
- 2D NMR techniques : Use COSY or HSQC to differentiate between equatorial/axial protons .
- Variable-temperature NMR : Cool samples to –40°C to slow ring inversion and split resonances .
- Isotopic labeling : Synthesize deuterated analogs for simplified spectral interpretation .
Q. How do structural modifications (e.g., halogen substitution) impact target selectivity?
- Chlorophenyl vs. fluorophenyl : The 2-chloro group enhances lipophilicity and π-π stacking, while the 4-fluoro substituent on piperazine improves receptor affinity .
- Piperazine linker length : Shorter ethyl chains reduce conformational flexibility, increasing binding specificity .
- Methanesulfonamide vs. acetamide : Sulfonamide groups improve metabolic stability but may reduce solubility .
Q. How should contradictory activity data across studies be interpreted?
- Assay conditions : Compare buffer pH (e.g., 7.4 vs. 6.5) and co-solvents (DMSO concentration ≤0.1%) .
- Cell line variability : Test across multiple models (e.g., HEK293 vs. CHO cells) to account for receptor expression differences .
- Orthogonal validation : Confirm hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What computational methods predict optimal substituents for enhanced pharmacokinetics?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., 5-HT₂A) .
- ADMET prediction : SwissADME or ADMETLab to forecast solubility, CYP450 inhibition, and blood-brain barrier penetration .
- QSAR modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
Q. What protocols ensure compound stability under long-term storage?
- Lyophilization : Store as a lyophilized powder under argon at –80°C to prevent hydrolysis .
- Light protection : Use amber vials to avoid photodegradation of the sulfonamide group .
- Stability assays : Monitor degradation via LC-MS every 3–6 months under accelerated conditions (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
